REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.[C:12]1([CH3:25])[C:13]([C:18]([NH:20][CH2:21][CH:22]([OH:24])[CH3:23])=[O:19])=[CH:14][CH:15]=[CH:16][CH:17]=1>ClCCl>[C:12]1([CH3:25])[C:13]([C:18]([NH:20][CH2:21][C:22](=[O:24])[CH3:23])=[O:19])=[CH:14][CH:15]=[CH:16][CH:17]=1 |f:0.1|
|
Name
|
|
Quantity
|
15.91 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
suspension
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.13 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)C(=O)NCC(C)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 4 hours at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction solution was purified by silica gel column chromatography (Wakogel® C-200, chloroform)
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The eluate was purified again by silica gel column chromatography (Wakogel® C-200, n-hexane: ethyl acetate=1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)NCC(C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.73 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |